5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenacyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O3S/c1-14-15(2)28-21-19(14)20(26)24(17-11-7-4-8-12-17)22(27)23(21)13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
FXYOLJBQTQFIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking are conducted to elucidate these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Findings and Analysis
Structural Influence on Activity: The 3-phenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets, similar to biaryl derivatives in , which show nanomolar potency against LHRH .
Synthetic Efficiency: The target compound’s synthesis (46–86% yield) is comparable to other methods but less efficient than nano-catalyzed routes (80–92%) .
Limitations in Direct Comparison: Biological data for the target compound are absent in the provided evidence, unlike the well-characterized LHRH antagonist in . Substituent diversity (e.g., pyrano vs. morpholinyl groups) complicates direct pharmacological comparisons.
Biological Activity
5,6-Dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core structure with various substituents that may influence its biological behavior. The presence of the phenyl and oxo groups contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds within the thienopyrimidine family exhibit significant antimicrobial activity. A study evaluated a series of thienopyrimidinone derivatives against various bacterial strains including Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives showed potent antibacterial effects with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5c | E. coli | 8 |
| 4e | S. aureus | 4 |
| 4g | M. tuberculosis | 16 |
Anticancer Activity
The thienopyrimidine derivatives have also been investigated for anticancer properties. Compounds similar to 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain derivatives were effective against specific cancer cell lines, suggesting a targeted therapeutic potential .
Mechanistic Studies
The mechanism of action for these compounds often involves the inhibition of key enzymes related to bacterial cell wall synthesis and cancer cell growth pathways. For instance, studies have shown that thienopyrimidine derivatives can inhibit enzymes such as PglD in bacterial pathogens, which is crucial for virulence .
Toxicity and Safety Profile
Toxicity assessments are critical for evaluating the safety of new compounds. In vitro hemolytic assays conducted on potent derivatives indicated low toxicity levels at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
A comprehensive study on various thienopyrimidine derivatives highlighted the structure-activity relationship (SAR) that informs the design of more effective compounds. The introduction of specific functional groups at designated positions on the thieno[2,3-d]pyrimidine scaffold significantly enhanced biological activity against both microbial and cancerous cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-thieno[2,3-d]pyrimidine-2,4-dione and its derivatives?
The core scaffold of thieno[2,3-d]pyrimidine-2,4-dione is typically synthesized via cyclocondensation reactions. For example, alkylation of 6-substituted precursors (e.g., 6-(α-bromoacetyl) derivatives) with thioacetamide in acetic acid yields thiazole-containing intermediates. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ produces 1-alkyl derivatives . A related approach involves phosphorous oxychloride-mediated cyclization of carbohydrazide intermediates to form oxadiazole-substituted derivatives, followed by hydrolysis and alkylation . Key steps include optimizing reaction time (typically 6–12 hours) and temperature (80–100°C) to achieve yields of 60–85%.
Q. How is the structural identity of this compound validated in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, SCXRD data (R factor = 0.043) confirmed the tricyclic thienopyrimidine core, with bond lengths (mean C–C = 0.003 Å) and torsional angles consistent with planar aromatic systems. The 2-oxo-2-phenylethyl substituent adopts a gauche conformation relative to the pyrimidine ring . Complementary techniques include:
- ¹H/¹³C NMR : Distinct methyl singlet peaks at δ 2.3–2.5 ppm (5,6-dimethyl groups) and phenyl resonances (δ 7.2–7.6 ppm).
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) matching calculated exact masses within 3 ppm error .
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- FT-IR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thieno ring vibrations (C–S at 640–680 cm⁻¹).
- UV-Vis : Monitors π→π* transitions of the conjugated thienopyrimidine system (λmax ~270–290 nm) .
- HPLC-PDA : Validates purity (>95%) and detects regioisomeric byproducts during alkylation steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of alkylated derivatives?
Design of Experiments (DoE) principles, such as response surface methodology, are applied to optimize parameters like solvent polarity, base strength, and temperature. For example:
- Solvent : DMF outperforms THF or acetonitrile due to better solubility of potassium carbonate.
- Temperature : 80–90°C maximizes nucleophilic substitution rates while minimizing decomposition.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems . Reported yields for 1-alkyl derivatives range from 72% (benzyl chlorides) to 65% (chloroacetamides) under optimized conditions .
Q. What strategies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 1,3,4-oxadiazole substituents show MIC values of 8–32 µg/mL, attributed to membrane disruption via hydrophobic interactions .
- Enzyme inhibition : Docking studies against dihydrofolate reductase (DHFR) reveal hydrogen bonding between the pyrimidine-dione core and active-site residues (e.g., Arg98) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity (IC₅₀ > 100 µM) .
Q. How are computational methods applied to predict drug-like properties?
- ADMET prediction : Tools like SwissADME assess logP (2.1–3.5), topological polar surface area (80–100 Ų), and blood-brain barrier permeability (low).
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) evaluate stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
- QSAR models : Correlate substituent electronegativity (e.g., oxadiazole vs. thiazole) with antimicrobial potency (R² = 0.82) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotameric equilibria of the 2-oxo-2-phenylethyl group). Mitigation strategies include:
- Variable-temperature NMR : Freezes conformational exchange at 243 K, resolving split peaks.
- 2D NMR (COSY, NOESY) : Confirms through-space coupling between methyl groups and aromatic protons .
- DFT calculations : B3LYP/6-31G(d) models predict chemical shifts within 0.3 ppm of experimental values .
Q. What approaches are used to design derivatives with enhanced bioactivity?
- Bioisosteric replacement : Substituting the phenyl group with heteroaromatic rings (e.g., pyridyl) improves solubility without compromising activity.
- Prodrug strategies : Esterification of the 4-dione moiety enhances bioavailability, with in vitro hydrolysis rates quantified via LC-MS .
- Fragment-based design : SPR screening identifies fragments (e.g., piperazine) that improve binding affinity (ΔG = −9.2 kcal/mol) when appended to the thieno core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
